1-Allyl-[1,4]diazepane
Description
Properties
IUPAC Name |
1-prop-2-enyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10-7-3-4-9-5-8-10/h2,9H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDJAFGJFWDOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945600 | |
| Record name | 1-(Prop-2-en-1-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229162-11-2 | |
| Record name | 1-(Prop-2-en-1-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Allyl-[1,4]diazepane can be synthesized through various methods. One common synthetic route involves the intramolecular cyclization of N-allyl-1,4-diaminobutane under specific reaction conditions. This method typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high yield and purity .
Another method involves the use of solid-phase synthesis, which is advantageous for producing a wide range of diazepane derivatives. This approach allows for the efficient and selective formation of the seven-membered ring structure .
Chemical Reactions Analysis
1-Allyl-[1,4]diazepane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced diazepane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-Allyl-[1,4]diazepane is part of the broader class of 1,4-diazepines, which are recognized for their utility in drug design. These compounds exhibit a range of biological activities, making them valuable scaffolds in the development of therapeutic agents.
Anticancer Activity
Research has indicated that derivatives of 1,4-diazepines can induce apoptosis in cancer cell lines. For example, studies on related compounds have shown that certain diazepine derivatives exhibit significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism typically involves the induction of apoptosis and disruption of cellular proliferation pathways .
Central Nervous System (CNS) Activity
The 1,4-diazepine structure is foundational in the development of CNS-active agents, including anxiolytics and sedatives. Compounds in this category often modulate neurotransmitter systems, particularly GABA receptors, leading to their use in treating anxiety disorders and insomnia .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and yield. Notably:
Multicomponent Reactions
Recent advancements have highlighted the use of catalyst-free multicomponent reactions to synthesize diazepine derivatives. This approach not only simplifies the synthetic process but also enhances the yield and purity of the final products .
Computational Studies
Computational chemistry plays a crucial role in understanding the conformational preferences and reactivity of this compound. Molecular modeling studies have provided insights into the binding interactions with biological targets, aiding in the rational design of new derivatives with improved efficacy .
Biological Activities
The biological profile of this compound derivatives extends beyond anticancer properties:
Enzyme Inhibition
Some studies have focused on the inhibitory effects of diazepine derivatives on specific enzymes such as carbonic anhydrases (CAs). These enzymes are implicated in various physiological processes and diseases, including cancer and metabolic disorders. Compounds exhibiting selective inhibition can serve as leads for developing targeted therapies .
Antimicrobial Properties
There is emerging evidence that certain diazepine derivatives possess antimicrobial activity against a range of pathogens. This potential application is particularly relevant given the increasing resistance to conventional antibiotics .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of 1-Allyl-[1,4]diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, in the central nervous system, it may bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The exact pathways and molecular interactions are still under investigation, but its structure allows for versatile binding and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1,4-diazepane derivatives are highly dependent on substituents at the 1-position. Below is a detailed comparison with key analogs:
Pyridinyl-Substituted Derivatives
- 1-(Pyridin-3-yl)-1,4-diazepane (Compound 1, NS3531) :
- Compound 2 (NS3573) : Ethoxy substituent at the pyridine R1 position increases steric bulk but maintains binding interactions similar to Compound 1 .
- Compound 3 (NS3570) : Phenyl substituent at R1 enhances steric hindrance, yet core scaffold interactions remain conserved .
Phenyl-Substituted Derivatives
- 1-(2-Trifluoromethylphenyl)-1,4-diazepane (14d) :
- 1-(3,5-Dichlorophenyl)-1,4-diazepane (14f) :
Cytotoxic Derivatives
- 1,4-Diazepane Analog 61 :
- Compounds 62 and 63 :
CB2 Receptor Agonists
- 1,4-Diazepane-Based Agonists :
- Optimization : Early analogs showed low metabolic stability, but structural modifications (e.g., fluorination, alkyl chain adjustments) improved microsomal stability and pharmacokinetic profiles .
- Selectivity : High selectivity for CB2 over CB1 receptors, making them candidates for inflammatory and neuropathic pain therapies .
Key Insights from Structure-Activity Relationships (SAR)
- Substituent Bulk : Increasing steric bulk at the pyridine R1 position (e.g., ethoxy in Compound 2, phenyl in Compound 3) preserves core scaffold interactions but may modulate efficacy .
- Halogen Effects : Chlorine or fluorine substituents enhance lipophilicity and binding affinity in receptor ligands .
- Metabolic Stability : Alkyl or fluorinated groups improve metabolic stability in CB2 agonists, critical for in vivo efficacy .
Biological Activity
1-Allyl-[1,4]diazepane is a heterocyclic compound belonging to the class of 1,4-diazepines, characterized by its unique seven-membered ring structure that includes two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The following sections will delve into the biological activity of this compound, supported by data tables and relevant case studies.
This compound is believed to exert its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, it may produce effects such as:
- Anxiolytic : Reducing anxiety levels.
- Sedative : Inducing sleep or relaxation.
- Anticonvulsant : Preventing seizures.
Biological Activities
Research indicates that derivatives of 1,4-diazepines exhibit a broad spectrum of biological activities. Below is a summary of key findings related to the biological activity of this compound:
| Biological Activity | Description |
|---|---|
| Antipsychotic | Potential use in treating psychotic disorders through modulation of neurotransmitter systems. |
| Anxiolytic | Reduces anxiety symptoms, similar to benzodiazepines. |
| Anticonvulsant | Demonstrates efficacy in preventing seizures in animal models. |
| Antibacterial | Exhibits activity against various bacterial strains. |
| Antifungal | Effective against certain fungal infections. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
Case Studies and Research Findings
- Anticonvulsant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that derivatives of this compound exhibited significant anticonvulsant properties in rodent models, suggesting potential therapeutic applications for epilepsy treatment .
- Antibacterial Properties : Research indicated that this compound showed effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antibacterial agent .
- Anxiolytic Effects : In behavioral assays, compounds similar to this compound were found to significantly reduce anxiety-like behaviors in mice when subjected to stress tests .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including palladium-catalyzed reactions and asymmetric reductive amination techniques. These synthetic pathways allow for the creation of diverse derivatives that may enhance or modify its biological activity .
Future Directions
The exploration of this compound as a therapeutic agent is ongoing. Future research should focus on:
- Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
Q & A
Q. How do nitro-functionalized this compound derivatives impact energetic material properties?
- Introducing nitro groups increases density (1.7–1.9 g/cm³) and detonation velocity (>8000 m/s). Thermal stability (TGA/DSC) and sensitivity (impact friction tests) must be evaluated. Crystal packing analysis (SC-XRD) correlates structure with stability .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
